molecular formula C18H16O5 B5535316 isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No. B5535316
M. Wt: 312.3 g/mol
InChI Key: JZARLZPYUIZPQB-UHFFFAOYSA-N
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Description

"Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate" is a compound within the class of benzo[c]chromen derivatives, known for their potential biological activities and diverse applications in organic synthesis.

Synthesis Analysis

Synthesis pathways for benzo[c]chromen derivatives often involve multi-step reactions. For instance, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized via a single pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid (Reddy & Krupadanam, 2010).

Molecular Structure Analysis

Molecular structure characterization of benzo[c]chromen derivatives can be achieved through techniques like single crystal X-ray structure analysis. For example, compounds similar to isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate have been analyzed revealing crystal structures stabilized by intermolecular interactions (Srinivasan et al., 2012).

Chemical Reactions and Properties

The chemical properties of benzo[c]chromen derivatives include their reactivity in various synthetic reactions. For instance, the palladium-catalyzed intramolecular C-H/C-H coupling reaction was used to synthesize 6H-benzo[c]chromenes (Guo et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and boiling points, are often determined through experimental procedures. Unfortunately, specific data on isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate's physical properties are not available in the current literature.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are essential for understanding the compound's behavior in various conditions. For instance, the stereochemistry of [2,3]Wittig rearrangement of isopropyl derivatives was found to depend on various factors, indicating the sensitivity of these compounds to reaction conditions (Kuroda et al., 1988).

Scientific Research Applications

Cardioprotective Potential

A study conducted by Emna et al. (2020) evaluated the protective effects of a molecule structurally similar to isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate against cardiac remodeling in myocardial infarction (MI) in rats. The molecule showed potent inhibition of angiotensin-converting enzyme and significantly reduced cardiac dysfunction markers, suggesting its potential as an anticoagulant agent for thrombosis prevention in acute myocardial infarction (Emna et al., 2020).

Crystal Structure Analysis

The structural characterization of isomeric compounds similar to isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate was reported by Srinivasan et al. (2012). This study focused on single-crystal X-ray analysis, providing insight into the molecular structure and interactions of such compounds (Srinivasan et al., 2012).

Antimicrobial and Synthetic Applications

El-Shaaer (2012) explored the synthesis of derivatives of 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene and their antimicrobial activities. The study highlights the potential of these derivatives in antimicrobial applications and the efficient synthesis methods involved (El-Shaaer, 2012).

Redox Deracemization Process

A 2017 study by Wan et al. described the redox deracemization of cyclic benzylic ethers, including 6H-benzo[c]chromenes. This process was important for synthesizing biologically active molecules that are difficult to prepare by other methods, demonstrating the compound's utility in organic synthesis (Wan et al., 2017).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

propan-2-yl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-11(2)22-17(19)10-21-12-7-8-14-13-5-3-4-6-15(13)18(20)23-16(14)9-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZARLZPYUIZPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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